molecular formula C14H18F3NO2 B13407243 3-Hydroxy-N-(alpha-methyl-m-trifluoromethylphenethyl)butyramide CAS No. 73758-50-6

3-Hydroxy-N-(alpha-methyl-m-trifluoromethylphenethyl)butyramide

Cat. No.: B13407243
CAS No.: 73758-50-6
M. Wt: 289.29 g/mol
InChI Key: SQXBFBUGGHLGRI-UHFFFAOYSA-N
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Description

3-Hydroxy-N-(alpha-methyl-m-trifluoromethylphenethyl)butyramide is an organic compound with a complex structure that includes a hydroxy group, a butyramide moiety, and a trifluoromethylphenethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-N-(alpha-methyl-m-trifluoromethylphenethyl)butyramide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the butyramide core: This can be achieved by reacting butyric acid with an amine to form the corresponding amide.

    Introduction of the hydroxy group: The hydroxy group can be introduced via a hydroxylation reaction, often using reagents such as hydrogen peroxide or osmium tetroxide.

    Attachment of the trifluoromethylphenethyl group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of catalysts, optimized reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-N-(alpha-methyl-m-trifluoromethylphenethyl)butyramide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products

    Oxidation: Formation of a ketone or aldehyde from the hydroxy group.

    Reduction: Formation of an amine from the amide group.

    Substitution: Introduction of various substituents at the trifluoromethyl group.

Scientific Research Applications

3-Hydroxy-N-(alpha-methyl-m-trifluoromethylphenethyl)butyramide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, including its role as a drug candidate for various diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Hydroxy-N-(alpha-methyl-m-trifluoromethylphenethyl)butyramide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to receptors: Interacting with specific receptors on the cell surface or within the cell, leading to a cascade of biochemical events.

    Inhibiting enzymes: Acting as an inhibitor of certain enzymes, thereby modulating metabolic pathways.

    Modulating gene expression: Influencing the expression of genes involved in various physiological processes.

Comparison with Similar Compounds

Similar Compounds

    3-Hydroxybutyramide: Shares the hydroxy and amide groups but lacks the trifluoromethylphenethyl group.

    N-(alpha-methyl-m-trifluoromethylphenethyl)butyramide: Lacks the hydroxy group but has the trifluoromethylphenethyl and butyramide moieties.

    3-Hydroxy-N-(m-trifluoromethylphenethyl)butyramide: Similar structure but without the alpha-methyl group.

Uniqueness

3-Hydroxy-N-(alpha-methyl-m-trifluoromethylphenethyl)butyramide is unique due to the presence of the trifluoromethylphenethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and potential biological activity compared to similar compounds.

Properties

CAS No.

73758-50-6

Molecular Formula

C14H18F3NO2

Molecular Weight

289.29 g/mol

IUPAC Name

3-hydroxy-N-[1-[3-(trifluoromethyl)phenyl]propan-2-yl]butanamide

InChI

InChI=1S/C14H18F3NO2/c1-9(18-13(20)7-10(2)19)6-11-4-3-5-12(8-11)14(15,16)17/h3-5,8-10,19H,6-7H2,1-2H3,(H,18,20)

InChI Key

SQXBFBUGGHLGRI-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC(=CC=C1)C(F)(F)F)NC(=O)CC(C)O

Origin of Product

United States

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